4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
Description
4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid is a hydrazide derivative of oxobutanoic acid, featuring a (4-methylphenoxy)acetyl substituent on the hydrazine moiety. This compound belongs to a class of molecules characterized by a central oxobutanoic acid scaffold modified with hydrazine-linked aromatic or heteroaromatic groups. The compound’s structure combines lipophilic (4-methylphenoxy) and hydrophilic (oxobutanoic acid) regions, influencing solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
4-[2-[2-(4-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-9-2-4-10(5-3-9)20-8-12(17)15-14-11(16)6-7-13(18)19/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGPYQULDLXXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves several steps. One common method includes the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 4-methylphenoxyacetyl hydrazine. Finally, the hydrazine derivative is reacted with succinic anhydride to yield this compound.
Chemical Reactions Analysis
4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydrazino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique structure and properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. It may also interact with receptors on the cell surface, triggering signaling pathways that result in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Structurally similar compounds to 4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid include derivatives with variations in:
Phenoxy substituents (e.g., methoxy, chloro, isopropyl).
Core modifications (e.g., replacement of oxobutanoic acid with other carboxylic acids).
Hydrazine-linked groups (e.g., benzimidazole, pyridinyl).
Key examples and their properties are summarized below:
Key Observations:
Methoxy and methylphenoxy groups are associated with intermediates in cardiovascular drug synthesis (e.g., MCI-154, a calcium sensitizer) . The 4-bromophenyl derivative shows cytotoxic activity, suggesting substituent-dependent apoptotic effects .
Synthetic Routes :
- Most analogues are synthesized via hydrazine coupling to succinic anhydride or substituted acetic acids, followed by functionalization of the aromatic ring .
Biological Activity
Overview
4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid, with the CAS number 315672-82-3, is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16N2O5
- Molecular Weight : 280.28 g/mol
- IUPAC Name : 4-[2-[2-(4-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to:
- Inhibit certain enzymes, altering metabolic pathways.
- Interact with cellular receptors, influencing signaling cascades that can affect cell proliferation and apoptosis .
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes involved in metabolic processes. For example, it has shown activity against:
- Aldose Reductase : Important in diabetic complications.
- Cyclooxygenase (COX) : Related to inflammation and pain pathways.
Antioxidant Activity
Studies have suggested that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that the compound reduced cell viability in cancer cell lines, indicating potential anti-cancer properties. The mechanism was linked to apoptosis induction through caspase activation.
- Animal Models : In rodent models, administration of the compound led to decreased blood glucose levels and improved insulin sensitivity, suggesting a role in diabetes management .
- Comparative Analysis : When compared with similar compounds like 4-{2-[(4-Methoxyphenoxy)acetyl]hydrazino}-4-oxobutanoic acid, the methyl substitution on the phenyl ring appears to enhance its biological activity, possibly due to improved binding affinity to target enzymes .
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
